molecular formula C10H12ClN5O B1401625 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine CAS No. 1148003-35-3

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

Cat. No. B1401625
CAS RN: 1148003-35-3
M. Wt: 253.69 g/mol
InChI Key: BJALAVZIHBUVDW-UHFFFAOYSA-N
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Description

“4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine” is a chemical compound with the formula C10H12ClN5O and a molecular weight of 253.69 . It is used in various scientific research applications.


Synthesis Analysis

The synthesis of “4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine” involves the reaction of 4-(2-chloro-9H-purin-6-yl)morpholine with iodomethane in the presence of caesium carbonate in acetonitrile . The reaction mixture is stirred at room temperature, then diluted with dichloromethane, washed with water, dried over magnesium sulfate, and concentrated in vacuo . The crude solid is then triturated with diethyl ether to give the title compound .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine” is unique and enables its use in various studies, ranging from drug development to exploring biological pathways.

Scientific Research Applications

Antibacterial Activities

  • A study by Wu, Gao, Tu, and Ouyang (2016) synthesized derivatives of purine, including morpholine derivatives, and evaluated their antibacterial activities against rice bacterial leaf blight and tobacco bacterial wilt. They found that these compounds demonstrated good inhibitory effects, with some compounds even outperforming commercial agents (Wu, Gao, Tu, & Ouyang, 2016).

Synthesis and Characterization

  • Sadanandam et al. (2011) demonstrated the synthesis of various purine derivatives using polyphosphoric acid as an efficient catalyst. This study highlights the synthesis process and potential applications of purine derivatives, including morpholine derivatives (Sadanandam et al., 2011).

Dopamine Receptor Antagonists

  • Witt et al. (2016) reported the synthesis of chiral alkoxymethyl morpholine analogs, identifying a novel potent and selective dopamine D4 receptor antagonist. This research contributes to the understanding of morpholine derivatives in neurological applications (Witt et al., 2016).

Antiproliferative Activity

  • Matić et al. (2021) synthesized novel 6-chloro/morpholino/amino/-9-sulfonylpurine derivatives and found that they showed antiproliferative activity on human carcinoma, lymphoma, and leukemia cells. This suggests potential applications in cancer treatment (Matić et al., 2021).

Antilipid Peroxidation Agents

  • Thalassitis, Hadjipavlou-Litina, and Litinas (2015) synthesized compounds that were tested as inhibitors of lipid peroxidation, identifying a morpholine derivative with interesting results, suggesting its potential as a lead compound for further development (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

Synthesis of Antimicrobials

  • Kumar, Sadashiva, and Rangappa (2007) highlighted the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for creating potent antimicrobials, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007).

Inhibition of Tumor Necrosis Factor Alpha

  • Lei, Wang, Xiong, and Lan (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, showing potential in therapeutic applications (Lei, Wang, Xiong, & Lan, 2017).

Safety And Hazards

The safety and hazards of “4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(2-chloro-9-methylpurin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-2-4-17-5-3-16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJALAVZIHBUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254674
Record name 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

CAS RN

1148003-35-3
Record name 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148003-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Chloro-9H-purin-6-yl)morpholine (510 mg) was reacted with methyl iodide via General Procedure C to give 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine. 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine (100 mg) was cooled in 1.5 mL of anhydrous THF to −78° C. before adding 2 eq of a 2.5 M solution of n-butyl lithium. The reaction was stirred for 1 hour at −78° C. upon which 3 eq of DMF were added. The reaction was subsequently warmed to 0° C. after 30 minutes. The reaction was quenched into a cold 0.25 M aqueous solution of HCl and the orange solid was filtered, collected and dried to give 48 mg crude intermediate 2-chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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